

An In-depth Technical Guide to the Spectral Data of Isobutyl Butyrate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **isobutyl butyrate**, a compound of interest in various chemical and pharmaceutical applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format for researchers.

Chemical Structure and Properties

- IUPAC Name: 2-methylpropyl butanoate[1]
- Molecular Formula: C₈H₁₆O₂[2][3]
- Molecular Weight: 144.21 g/mol [1][4]
- Appearance: Colorless liquid with a fruity odor.[1][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for **isobutyl butyrate** are summarized below.

2.1. ¹H NMR Spectral Data



The ¹H NMR spectrum of **isobutyl butyrate** shows distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~3.8	Doublet	2H	-O-CH2-CH(CH3)2
~2.2	Triplet	2H	CH ₃ -CH ₂ -CH ₂ -COO-
~1.9	Multiplet	1H	-O-CH2-CH(CH3)2
~1.6	Sextet	2H	CH ₃ -CH ₂ -CH ₂ -COO-
~0.9	Triplet	3H	CH ₃ -CH ₂ -CH ₂ -COO-
~0.9	Doublet	6H	-O-CH2-CH(CH3)2

2.2. ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of **isobutyl butyrate**.

Chemical Shift (δ) ppm	Assignment
~173	C=O
~70	-O-CH ₂ -CH(CH ₃) ₂
~36	CH ₃ -CH ₂ -CH ₂ -COO-
~28	-O-CH ₂ -CH(CH ₃) ₂
~19	-O-CH ₂ -CH(CH ₃) ₂
~18	CH ₃ -CH ₂ -CH ₂ -COO-
~13	CH ₃ -CH ₂ -CH ₂ -COO-

2.3. Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra is as follows:



- Sample Preparation: A small amount of isobutyl butyrate (5-25 mg) is dissolved in a
 deuterated solvent (typically 0.5-0.7 mL of CDCl₃) in a 5 mm NMR tube.[5] Tetramethylsilane
 (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).[5]
- Data Acquisition: The NMR tube is placed into the spectrometer. For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a greater number of scans is typically required due to the low natural abundance of the ¹³C isotope.[5]
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to produce the spectrum. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **isobutyl butyrate** shows characteristic absorption bands.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960	Strong	C-H stretch (alkane)[5]
~1740	Strong	C=O stretch (ester)
~1170	Strong	C-O stretch (ester)

3.1. Experimental Protocol for IR Spectroscopy (ATR)

A common and simple method for obtaining an IR spectrum of a liquid sample is Attenuated Total Reflectance (ATR).

- Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.
 [5]
- Sample Application: A drop of neat isobutyl butyrate is placed directly onto the ATR crystal.
 [5]



 Data Acquisition: The sample spectrum is then acquired. The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

4.1. Mass Spectral Data (Electron Ionization)

The mass spectrum of **isobutyl butyrate** obtained by electron ionization (EI) shows a molecular ion peak and several characteristic fragment ions.

m/z	Relative Intensity (%)	Assignment
144	Low	[M]+ (Molecular Ion)[5]
71	100	[CH₃CH₂CH₂CO]+ (Butyryl cation)[1][4]
57	~21-34	[C ₄ H ₉] ⁺ (Butyl cation)[1][4]
56	~45-55	[C ₄ H ₈] ⁺ (Butene radical cation) [1][4]
43	~46-58	[CH₃CH₂CH₂]+ (Propyl cation) [1][4]
41	~23-34	[C₃H₅]+ (Allyl cation)[1][4]

4.2. Experimental Protocol for Mass Spectrometry (GC-MS)

For a volatile liquid like **isobutyl butyrate**, Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical technique.

 Sample Introduction: The sample is injected into the gas chromatograph, where it is vaporized and separated from other components in a capillary column.[5]



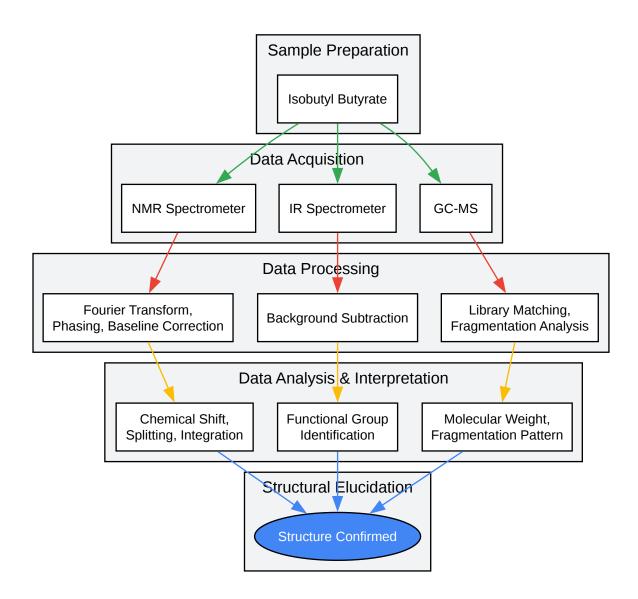
- Ionization: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. In electron ionization (EI), molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.[5]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).[5]
- Detection: A detector records the abundance of each ion, generating a mass spectrum.[5]

Visualizations

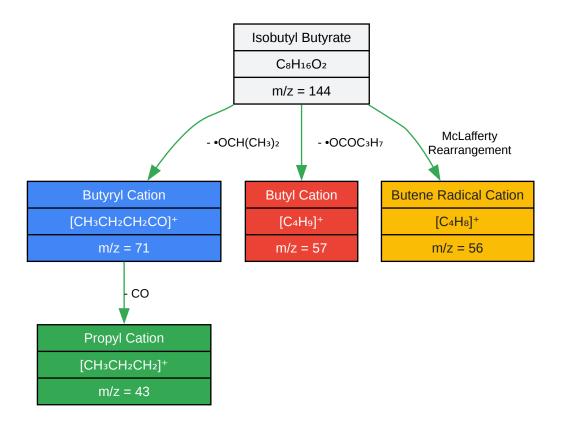
5.1. Spectral Data Analysis Workflow

The following diagram illustrates a typical workflow for the analysis of **isobutyl butyrate** using the spectroscopic methods described.









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